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Compound of Interest

Compound Name: 8-Fluoroisoquinoline

Cat. No.: B092601

An In-Depth Technical Guide to 8-Fluoroisoquinoline: Structure, Properties, and Therapeutic
Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoroisoquinoline, a
heterocyclic aromatic compound of interest in medicinal chemistry. This document details its
chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it
explores the potential biological activity of the 8-fluoroisoquinoline scaffold, with a particular
focus on its role as a core component of Rho-kinase (ROCK) inhibitors, a promising class of
therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are
provided to support further research and development.

Chemical Structure and Physicochemical Properties

8-Fluoroisoquinoline is a derivative of isoquinoline with a fluorine atom substituted at the C8
position. The introduction of fluorine can significantly alter the molecule's electronic properties,
lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Chemical Structure

The canonical structure and key identifiers for 8-Fluoroisoquinoline are presented below.

e |[UPAC Name: 8-fluoroisoquinoline[2]
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CAS Number: 1075-00-9[2][3]

Molecular Formula: CoHeFN[2][3]

SMILES: C1=CC2=C(C=NC=C2)C(=C1)F[2]

InChiKey: AAQUCBIWXJSBEU-UHFFFAOYSA-NI[2]

Physicochemical Data

Quantitative physicochemical data for 8-Fluoroisoquinoline are summarized in the table
below. It is important to note that while some experimental data are available, many properties
are computationally predicted and should be confirmed empirically.

Property Value Source

Molecular Weight 147.15 g/mol PubChem[2][3]

Boiling Point 255'3,0(: at 760 mmHg Sigma-Aldrich[4]
(Predicted)

Density 1.216 g/cm3 (Predicted) ECHEMI[1]

Melting Point Not available

Solubility No data available ECHEMI[1]

pKa No data available

XLogP3 2.2 (Computed) PubChem|[2]

Topological Polar Surface Area  12.9 A2 (Computed) PubChem][2]

Spectroscopic Analysis (Predicted)

While experimental spectra for 8-Fluoroisoquinoline are not readily available in the public
domain, its spectroscopic characteristics can be predicted based on its structure and data from
analogous compounds like 8-fluoroquinoline and isoquinoline.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to show six signals in the aromatic region (typically &
7.0-9.5 ppm). The protons on the pyridine ring (H1, H3, H4) will likely appear at a lower field

compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen
atom. The fluorine at C8 will introduce coupling to nearby protons, particularly H7.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display nine distinct signals for the nine
carbon atoms. The presence of the fluorine atom will cause characteristic splitting (coupling) of
the signals for the carbons it is bonded to (C8) and those nearby (C7, C10). The C-F coupling
constants (1JCF, 2JCF, 3JCF) are a key diagnostic feature.[5] The carbon directly attached to
the fluorine (C8) will exhibit a large one-bond coupling constant and is expected to be in the &
155-165 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Fluoroisoquinoline is expected to exhibit characteristic absorption
bands for aromatic systems. Key predicted absorptions include:

Aromatic C-H stretch: 3100-3000 cm~2[6]

C=C and C=N ring stretching: 1600-1400 cm~1[6]

C-F stretch: A strong band in the 1250-1000 cm~1 region.

C-H out-of-plane bending: 900-700 cm~1, which can be diagnostic of the substitution pattern.

[7]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be expected at
m/z = 147. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the
heterocyclic ring, a characteristic fragmentation for isoquinolines.[8][9] High-resolution mass
spectrometry (HRMS) should yield a monoisotopic mass of 147.0484 Da.[2]

Synthesis of 8-Fluoroisoquinoline
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A direct, published protocol for the synthesis of 8-Fluoroisoquinoline is not readily available.
However, a plausible and efficient route can be designed based on well-established
organofluorine chemistry, specifically the Balz-Schiemann reaction, starting from the
commercially available 8-aminoisoquinoline.

Proposed Synthetic Workflow

The proposed synthesis involves the diazotization of 8-aminoisoquinoline followed by thermal
decomposition of the resulting diazonium fluoroborate salt.

Step 1: Diazotization

@-Aminoisoquinoline)

NaNOz, HBFa
0-5°C

Isoquinolin-8-diazonium
fluoroborate

Heat (4)
- Nz, - BF3

Step 2: Balz-$chiemann Reaction

@-Fluoroisoquinolina

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Fluoroisoquinoline.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Balz-Schiemann reaction.

Materials:
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e 8-Aminoisoquinoline

o Tetrafluoroboric acid (HBF4, 48% aqueous solution)
e Sodium nitrite (NaNO2)

e Anhydrous diethyl ether

 Inert solvent (e.g., toluene or xylene)

o Standard laboratory glassware and purification apparatus (filtration, rotary evaporator,
column chromatography)

Procedure:

o Diazotization:

[¢]

In a flask cooled to 0 °C in an ice-salt bath, dissolve 8-aminoisoquinoline (1 equivalent) in
a 48% aqueous solution of tetrafluoroboric acid.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
ensuring the internal temperature is maintained below 5 °C.

o Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a precipitate (the
diazonium fluoroborate salt) should be observed.

o Collect the solid precipitate by vacuum filtration.

o Wash the collected solid with cold anhydrous diethyl ether to remove residual acid and
water.

o Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be
explosive and should be handled with care behind a blast shield.

 Fluorination (Balz-Schiemann Reaction):

o Place the dry isoquinolin-8-diazonium fluoroborate salt in a flask equipped with a
condenser.
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o Gently heat the solid under an inert atmosphere. The decomposition, indicated by the
evolution of nitrogen gas and boron trifluoride, typically occurs between 100-150 °C.

o Once gas evolution ceases, cool the reaction mixture to room temperature.

o Purification:

o The crude product is a dark residue. Dissolve the residue in a suitable organic solvent
(e.g., dichloromethane or ethyl acetate).

o Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to
neutralize any remaining acid, followed by a brine wash.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate the solvent using a rotary evaporator.

o Purify the crude 8-Fluoroisoquinoline by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Biological Activity and Therapeutic Potential

While direct biological data for 8-Fluoroisoquinoline is limited, the scaffold is a key
component in pharmacologically active molecules. A notable example is 8-fluoroisoquinoline-
5-sulfonamide, which is structurally related to known potent inhibitors of Rho-kinase (ROCK).
This suggests that the 8-fluoroisoquinoline core is a promising starting point for the
development of ROCK inhibitors.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, primarily
through its control of the actin cytoskeleton.[10][11] The pathway is initiated by the activation of
the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK
phosphorylates several downstream substrates, leading to increased actomyosin contractility,
stress fiber formation, and cell migration.[12][13] Dysregulation of this pathway is implicated in
numerous diseases, including hypertension, glaucoma, nerve injury, and cancer metastasis,
making ROCK a significant therapeutic target.[11][14]
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Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of 8-Fluoroisoquinoline derivatives as ROCK inhibitors, a robust in
vitro kinase assay is essential. The following protocol describes a common method for
determining the inhibitory activity of a compound against ROCK1 and ROCK2.

In Vitro ROCK Kinase Activity Assay (ELISA-based)
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This protocol is adapted from commercially available ROCK activity assay kits and published
methodologies.[15][16][17][18]

Objective: To determine the half-maximal inhibitory concentration (ICso) of a test compound
against purified ROCK1 and ROCK2 enzymes.

Materials:

» 96-well microtiter plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)
 Purified, active ROCK1 and ROCK2 enzymes

o Test compound (e.g., 8-Fluoroisoquinoline derivative) dissolved in DMSO
o ATP solution

» Kinase assay buffer

e Primary antibody: Anti-phospho-MYPT1 (Thr696)

e Secondary antibody: HRP-conjugated anti-primary antibody

e Chromogenic HRP substrate (e.g., TMB)

e Stop solution (e.g., 1 M H2S0a4)

o Plate reader capable of measuring absorbance at 450 nm

Procedure:

» Compound Preparation:

o Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is
10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

o Prepare a positive control inhibitor (e.g., Y-27632 or RKI-1447) and a vehicle control
(DMSO only).[15][19]

¢ Kinase Reaction:
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o Add kinase assay buffer to all wells of the MYPT1-coated plate.
o Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

o Add the purified ROCK1 or ROCK2 enzyme to all wells except for the "no enzyme"
negative control wells.

o Pre-incubate the plate for 10-15 minutes at 30 °C to allow the inhibitor to bind to the
enzyme.

o Initiate the kinase reaction by adding a solution of ATP to all wells.

o Incubate the plate at 30 °C for 60 minutes.

e Detection:
o Wash the wells multiple times with a wash buffer to remove the reaction components.

o Add the anti-phospho-MYPTL1 primary antibody to each well and incubate at room
temperature for 60 minutes.

o Wash the wells again to remove unbound primary antibody.

o Add the HRP-conjugated secondary antibody to each well and incubate at room
temperature for 60 minutes.

o Wash the wells thoroughly to remove unbound secondary antibody.

o Add the TMB substrate to each well and incubate in the dark until a blue color develops
(typically 15-30 minutes).

o Stop the reaction by adding the stop solution, which will turn the color from blue to yellow.
o Data Analysis:
o Measure the absorbance of each well at 450 nm using a microplate reader.

o Subtract the background absorbance (from "no enzyme" wells) from all other readings.
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o Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

o Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the ICso value.

This technical guide provides a foundational understanding of 8-Fluoroisoquinoline, offering
insights into its chemical nature, synthesis, and significant potential as a scaffold for developing
novel therapeutics targeting the ROCK signaling pathway. The provided protocols serve as a
practical starting point for researchers aiming to explore this promising compound and its
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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